Oxalyl chloride

Catalog No.
S598405
CAS No.
79-37-8
M.F
C2Cl2O2
M. Wt
126.92 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalyl chloride

CAS Number

79-37-8

Product Name

Oxalyl chloride

IUPAC Name

oxalyl dichloride

Molecular Formula

C2Cl2O2

Molecular Weight

126.92 g/mol

InChI

InChI=1S/C2Cl2O2/c3-1(5)2(4)6

InChI Key

CTSLXHKWHWQRSH-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)Cl)Cl

Synonyms

Ethanedioyl Dichloride; Oxalic Acid Chloride; Oxalic Acid Dichloride; Oxalic Dichloride; Oxaloyl Chloride; Oxaloyl Dichloride; Oxalyl Dichloride;

Canonical SMILES

C(=O)(C(=O)Cl)Cl

Oxalyl chloride (C<sub>2</sub>Cl<sub>2</sub>O<sub>2</sub>) is a colorless, sharp-smelling liquid widely used as a reagent in organic synthesis []. It is the diacyl chloride derivative of oxalic acid, the simplest dicarboxylic acid. Due to its reactivity, oxalyl chloride plays a significant role in transforming carboxylic acids into their corresponding acyl chlorides [].


Molecular Structure Analysis

The Lewis structure of oxalyl chloride features a central carbon-carbon bond flanked by two carbonyl (C=O) groups, each doubly bonded to an oxygen atom. Terminal chlorine atoms are attached to each carbonyl carbon, resulting in the overall structure Cl-C(O)-C(O)-Cl.

Key features of the structure include:

  • The presence of two highly electronegative chlorine atoms pulls electron density away from the carbonyl carbons, creating a positive charge character and enhancing their electrophilicity [].
  • The double bonds between carbon and oxygen in the carbonyl groups contribute to the molecule's overall polarity.

Chemical Reactions Analysis

Oxalyl chloride is primarily involved in the conversion of carboxylic acids to their corresponding acyl chlorides. This transformation is a crucial step in various organic syntheses [].

The reaction proceeds as follows:

RCOOH + (COCl)<sub>2</sub> → RCOCl + CO + HCl (Eq. 1) []

where R represents an alkyl or aryl group.

During the reaction, oxalyl chloride acts as a chlorinating agent. The electrophilic carbonyl carbons of oxalyl chloride react with the oxygen atom of the carboxylic acid, leading to the formation of an acyl chloride (RCOCl) and the evolution of carbon monoxide (CO) and hydrogen chloride (HCl) gases [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C<sub>2</sub>Cl<sub>2</sub>O<sub>2</sub> []
  • Molar Mass: 126.93 g/mol []
  • Physical State: Colorless liquid []
  • Melting Point: -12°C []
  • Boiling Point: 63-64°C []
  • Density: 1.48 g/cm³ []
  • Solubility: Reacts violently with water []

Oxalyl chloride is a highly hazardous compound and should be handled with extreme caution in a well-ventilated fume hood. Here are some key safety concerns:

  • Toxicity: Oxalyl chloride is toxic if swallowed or inhaled. Exposure can cause severe irritation and burns to the respiratory tract, eyes, and skin [].
  • Reactivity: It reacts violently with water, releasing flammable gases and toxic hydrochloric acid fumes [].
  • Flammability: Oxalyl chloride is not flammable itself but can decompose to form flammable gases on contact with water [].
  • Friedel-Crafts acylation: This reaction allows the introduction of an acyl group (RCO-) into aromatic rings, forming valuable substituted aromatic compounds .
  • Peptides and Amide bond formation: Acyl chlorides react readily with primary and secondary amines to form amides, which are the building blocks of proteins and crucial functional groups in many pharmaceutical compounds .
  • Esterification: Acyl chlorides can be used to synthesize esters through reactions with alcohols .

The reaction typically involves using Oxalyl chloride in conjunction with a catalyst, like N,N-dimethylformamide (DMF) . This reaction offers several advantages over alternative methods for acyl chloride synthesis, including:

  • Milder reaction conditions: Oxalyl chloride often allows for the conversion at lower temperatures compared to other reagents, minimizing the risk of side reactions and making it suitable for sensitive molecules .
  • Clean workup: The byproducts of the reaction, carbon dioxide and carbon monoxide, are volatile and easily removed, simplifying the purification process .

Other Applications in Scientific Research

Beyond its primary use in acyl chloride synthesis, Oxalyl chloride finds applications in other areas of scientific research:

  • Generation of carbon monoxide: Recent research explores using Oxalyl chloride as a source of carbon monoxide (CO) in carbonylation reactions. This method offers a safer and more convenient alternative to handling gaseous CO, which is toxic and poses handling challenges .
  • Synthesis of specific functional groups: Oxalyl chloride can be involved in the synthesis of various functional groups, such as oxalohydrazides, parabanic acids, and specific heterocyclic compounds .

Physical Description

Liquid

XLogP3

1.7

Boiling Point

63.5 °C

Melting Point

-16.0 °C

UNII

R4Y96317DW

GHS Hazard Statements

Aggregated GHS information provided by 327 companies from 31 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (63.3%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (62.08%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (24.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (94.8%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (16.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

79-37-8

Wikipedia

Oxalyl chloride

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Ethanedioyl dichloride: ACTIVE

Dates

Modify: 2023-08-15

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